Hesperetin chalcone Hesperetin chalcone
Brand Name: Vulcanchem
CAS No.: 29287-30-7
VCID: VC0191415
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Hesperetin chalcone

CAS No.: 29287-30-7

Cat. No.: VC0191415

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Hesperetin chalcone - 29287-30-7

CAS No. 29287-30-7

Chemical Structure and Properties

Hesperetin chalcone features a basic chalcone structure with two aromatic rings (commonly designated as A and B rings) connected by an α,β-unsaturated carbonyl system. The A ring typically contains hydroxyl groups at specific positions, while the B ring in hesperetin chalcone features a 3'-methoxy-4'-hydroxy substitution pattern, inherited from its parent compound hesperetin.

This open-chain structure differs significantly from the closed-ring structure of hesperetin itself, which affects its physical and chemical properties. Hesperetin chalcone appears as a pale yellow powder with enhanced solubility compared to its cyclized form due to the open-chain configuration. This improved solubility potentially contributes to better bioavailability, an important consideration for therapeutic applications.

The presence of hydroxyl and methoxy groups on the aromatic rings confers antioxidant properties to hesperetin chalcone through their ability to donate hydrogen atoms to neutralize free radicals. Additionally, the α,β-unsaturated carbonyl system serves as a Michael acceptor, allowing for various chemical reactions that can modify the compound's biological activity.

Biosynthesis and Preparation Methods

Natural Biosynthesis

In plants, the biosynthesis of hesperetin chalcone occurs through the phenylpropanoid pathway. The process begins with phenylalanine, which is converted to p-coumaric acid and subsequently activated with coenzyme A by 4-coumaroyl-CoA ligase (4CL) . The next step involves a Claisen condensation reaction catalyzed by chalcone synthase (CHS), which combines p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone .

Further modifications to naringenin chalcone, including hydroxylation by flavanone-3'-hydroxylase (F3'H) and methylation by O-methyltransferases, lead to the formation of hesperetin chalcone. In nature, hesperetin chalcone can subsequently be converted to hesperetin through the action of chalcone isomerase (CHI), which catalyzes the stereospecific cyclization of chalcones to form flavanones .

Chemical Synthesis

From a synthetic chemistry perspective, hesperetin chalcone can be prepared through various methods. The most common approach is the Claisen-Schmidt condensation, which involves the reaction of appropriately substituted acetophenones with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds in an ethanol or methanol solvent, followed by purification through recrystallization.

Modern synthetic approaches have expanded to include more efficient and environmentally friendly methods:

Synthetic MethodAdvantagesTypical Yield
Conventional Claisen-SchmidtSimple procedure, accessible reagents65-75%
Microwave-assisted synthesisShorter reaction time, higher purity75-85%
Ultrasound-assisted synthesisMilder conditions, reduced solvent use70-80%

These advanced synthetic methods offer improved efficiency and reduced environmental impact compared to traditional approaches, making them increasingly popular for the preparation of hesperetin chalcone and related compounds.

Chemical Reactions

Cyclization Reactions

One of the most significant reactions of hesperetin chalcone is its cyclization to form hesperetin. In biological systems, this reaction is catalyzed by chalcone isomerase (CHI), which facilitates the stereospecific cyclization to form the flavanone with the correct stereochemistry . Recent research has identified novel bacterial chalcone isomerases that can catalyze this transformation with varying efficiencies .

The cyclization reaction involves the nucleophilic attack of a hydroxyl group on the α,β-unsaturated carbonyl system, resulting in the formation of the heterocyclic C ring characteristic of flavanones. This reaction is reversible under certain conditions, allowing for the interconversion between hesperetin chalcone and hesperetin.

Oxidation and Reduction Reactions

Hesperetin chalcone can undergo various oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones and other oxidized derivatives. These reactions contribute to its antioxidant activity, as the compound can donate electrons or hydrogen atoms to neutralize free radicals.

The α,β-unsaturated carbonyl system can also undergo reduction to form dihydrochalcones. This reduction alters the compound's planarity and consequently its biological properties. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride.

Substitution and Modification Reactions

The aromatic rings in hesperetin chalcone can participate in various substitution reactions, including halogenation and nitration. These modifications can modulate the compound's biological activities and physicochemical properties, providing opportunities for the development of derivatives with enhanced therapeutic potential.

Biological Activities

Antioxidant Properties

Hesperetin chalcone, like many flavonoids, possesses significant antioxidant properties. While specific data for hesperetin chalcone itself is limited, studies on related chalcones have demonstrated potent free radical scavenging activity. The antioxidant capacity of chalcones generally compares favorably with other flavonoid classes:

Assay TypeChalcones (%)Other Flavonoids (%)
DPPH Scavenging8870
FRAP Value0.45 mM0.35 mM

The antioxidant activity of hesperetin chalcone is attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. Additionally, the compound may activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and enhanced cellular protection against oxidative stress, as observed with related compounds like hesperidin methyl chalcone .

Anti-inflammatory Effects

Studies on related chalcones suggest that hesperetin chalcone may possess anti-inflammatory properties. Research on hesperidin methyl chalcone has shown inhibition of UV-induced skin inflammation in mouse models . This suggests potential for hesperetin chalcone in modulating inflammatory responses.

The anti-inflammatory mechanisms of chalcones generally involve:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of inflammatory signaling pathways

  • Reduction of inflammatory enzyme activity, such as cyclooxygenase-2 (COX-2)

  • Attenuation of inflammatory cell infiltration

Antimicrobial Activity

Chalcones, including hesperetin chalcone, have demonstrated antimicrobial activities against various pathogens. While specific data for hesperetin chalcone is limited, studies on structurally similar chalcones have shown activity against both Gram-positive and Gram-negative bacteria:

PathogenMIC Range for Chalcones (μg/mL)
Staphylococcus aureus15-50
Escherichia coli20-75

The antimicrobial activity of chalcones is believed to result from their interaction with bacterial cell membranes and inhibition of essential bacterial enzymes. These properties suggest potential applications for hesperetin chalcone in the development of novel antimicrobial agents.

Research Applications

Pharmaceutical Research

In pharmaceutical research, hesperetin chalcone serves as a promising scaffold for drug development due to its diverse biological activities. Structure-activity relationship studies can lead to the design of more potent and selective analogs targeting specific conditions.

The compound's antioxidant, anti-inflammatory, and potential anticancer properties make it particularly interesting for the development of medications addressing oxidative stress-related disorders, inflammatory conditions, and various types of cancer.

Biochemical Studies

As an intermediate in flavonoid biosynthesis, hesperetin chalcone is valuable for studying the enzymes involved in this pathway, particularly chalcone synthase (CHS) and chalcone isomerase (CHI). These studies contribute to our understanding of plant secondary metabolism and the biochemical basis of flavonoid synthesis.

Investigating the interaction of hesperetin chalcone with various enzymes and cellular targets provides insights into fundamental biological processes and potential mechanisms of action for therapeutic applications.

Cosmetic Applications

The antioxidant and potential anti-inflammatory properties of hesperetin chalcone make it an attractive ingredient for cosmetic formulations. Related compounds like hesperidin methyl chalcone have shown effectiveness in protecting against UV-induced skin damage , suggesting similar potential for hesperetin chalcone.

In addition, chalcones have been investigated for their potential in addressing skin hyperpigmentation through the inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This property could make hesperetin chalcone useful in skin-brightening formulations.

Comparison with Similar Compounds

Hesperetin Chalcone vs. Hesperetin

While hesperetin chalcone and hesperetin share the same basic molecular framework, they differ significantly in their ring structure. Hesperetin chalcone features an open-chain structure with an α,β-unsaturated carbonyl system, while hesperetin has a closed C-ring with a ketone at the 4-position.

Key differences include:

  • Solubility: Hesperetin chalcone typically exhibits better solubility due to its open-chain structure

  • Reactivity: The α,β-unsaturated carbonyl system in hesperetin chalcone confers distinct reactivity

  • Molecular flexibility: Hesperetin chalcone possesses greater conformational flexibility compared to the more rigid hesperetin

  • Biological target interactions: The structural differences affect binding to cellular targets and receptors

Hesperetin Chalcone vs. Hesperidin Methyl Chalcone

Hesperidin methyl chalcone (HMC) is derived from hesperidin, a glycosylated form of hesperetin. Unlike hesperetin chalcone, HMC contains additional modifications that enhance its properties for specific applications.

Key differences include:

  • Solubility: HMC is specifically designed for enhanced solubility compared to other flavonoids

  • Vascular effects: HMC has well-established blood vessel protecting properties and is used in medications that treat vascular problems

  • Clinical applications: HMC has been studied for its effects on chronic venous insufficiency and is part of a complex used to fight under-eye bags

  • Standardization: Commercial HMC products are typically standardized to 98% purity for consistent biological effects

Hesperetin Chalcone vs. Other Chalcones

The specific substitution pattern of hesperetin chalcone confers unique properties that distinguish it from other chalcones, contributing to its potential applications in various fields.

Future Research Directions

Detailed Biological Evaluation

More comprehensive studies specifically focused on hesperetin chalcone are needed to fully characterize its biological activities. These should include:

  • Systematic evaluation of antioxidant capacity using multiple assay systems

  • Detailed investigation of anti-inflammatory mechanisms in various models

  • Assessment of potential anticancer effects against different cancer cell lines

  • Evaluation of antimicrobial spectrum and potency

Structure-Activity Relationship Studies

Systematic modification of the hesperetin chalcone structure could lead to the identification of more potent and selective derivatives. Areas for investigation include:

  • Modifications to the hydroxylation pattern on the A ring

  • Alterations to the methoxy group position and number on the B ring

  • Introduction of additional functional groups to enhance specific activities

  • Exploration of heterocyclic variants of the basic chalcone structure

Improved Synthetic Methods

Development of more efficient and environmentally friendly synthetic methods for hesperetin chalcone production represents another important research direction. This includes:

  • Green chemistry approaches with reduced solvent use

  • Enzyme-catalyzed synthetic routes

  • Continuous flow chemistry for scaled production

  • Chemoenzymatic approaches combining chemical and biological catalysis

Drug Delivery Systems

Research into novel delivery systems could enhance the bioavailability and stability of hesperetin chalcone for therapeutic applications:

  • Nanoencapsulation techniques

  • Liposomal formulations

  • Cyclodextrin complexation

  • Targeted delivery approaches

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator